Enoximone

説明

特性

IUPAC Name |

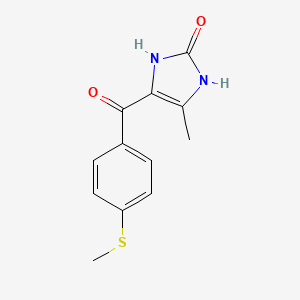

4-methyl-5-(4-methylsulfanylbenzoyl)-1,3-dihydroimidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2S/c1-7-10(14-12(16)13-7)11(15)8-3-5-9(17-2)6-4-8/h3-6H,1-2H3,(H2,13,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJKNESGOIKRXQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=O)N1)C(=O)C2=CC=C(C=C2)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8045147 | |

| Record name | Enoximone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Enoximone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015599 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

6.82e-02 g/L | |

| Record name | Enoximone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015599 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

77671-31-9 | |

| Record name | Enoximone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77671-31-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Enoximone [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077671319 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Enoximone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04880 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Enoximone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ENOXIMONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C7Z4ITI7L7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Enoximone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015599 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

256 °C | |

| Record name | Enoximone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04880 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Enoximone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015599 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Enoximone's Mechanism of Action in Cardiac Myocytes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enoximone is a phosphodiesterase 3 (PDE3) inhibitor with positive inotropic and vasodilatory properties, positioning it as a therapeutic agent for acute heart failure.[1][2] This technical guide provides a comprehensive overview of the molecular mechanisms by which this compound exerts its effects on cardiac myocytes. The primary focus is on its role as a selective PDE3 inhibitor, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This guide details the downstream signaling cascade, including the activation of protein kinase A (PKA) and the subsequent phosphorylation of key proteins involved in calcium homeostasis and myofilament function. Furthermore, potential secondary mechanisms, such as the modulation of myofilament calcium sensitivity, are explored. This document synthesizes quantitative data from various studies, presents detailed experimental protocols for key assays, and utilizes visualizations to elucidate complex signaling pathways and experimental workflows.

Core Mechanism of Action: Phosphodiesterase 3 Inhibition

This compound's principal mechanism of action in cardiac myocytes is the selective inhibition of the cGMP-inhibited phosphodiesterase, PDE3.[1][3] This enzyme is responsible for the hydrolysis of cAMP, a critical second messenger in cardiac cells. By inhibiting PDE3, this compound prevents the degradation of cAMP, leading to its accumulation within the cardiomyocyte.[4][5]

Quantitative Analysis of PDE Inhibition

The selectivity of this compound for PDE3 over other PDE isoforms is a key determinant of its pharmacological profile. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound for various PDE isoforms isolated from human cardiac tissue.

| PDE Isoform | IC50 (μM) |

| PDE1 | 2100 |

| PDE2 | 2900 |

| PDE3 | 5.9 |

| PDE4 | 21.1 |

Data compiled from studies on human cardiac tissue.

Signaling Pathway of this compound Action

The increase in intracellular cAMP concentration triggers a cascade of downstream signaling events, primarily mediated by Protein Kinase A (PKA).

References

- 1. The Ca2+ sensitizer EMD 53998 antagonizes the effect of 2,3-butanedione monoxime on skinned cardiac muscle fibres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound. A review of its pharmacological properties and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacology and pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Calcium sensitivity of myofilaments in cardiac muscle--effect of myosin phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

An In-depth Technical Guide to Enoximone as a Selective Phosphodiesterase III Inhibitor

Introduction

Enoximone is a selective phosphodiesterase III (PDE3) inhibitor characterized by its positive inotropic and vasodilatory properties.[1][2] Belonging to the imidazole class of compounds, it has been primarily investigated and utilized for the short-term management of severe congestive heart failure.[3] Its mechanism of action, which distinguishes it from other cardiotonic agents like digitalis glycosides or catecholamines, centers on the modulation of intracellular cyclic adenosine monophosphate (cAMP), a critical second messenger in cardiovascular regulation.[4] This guide provides a detailed technical overview of this compound, tailored for professionals in research and drug development.

Chemical and Physical Properties

This compound is an achiral small molecule. Its fundamental properties are summarized below.

| Property | Value |

| IUPAC Name | 4-methyl-5-[4-(methylsulfanyl)benzoyl]-2,3-dihydro-1H-imidazol-2-one[1] |

| Other Names | Fthis compound, MDL-17043[5] |

| CAS Number | 77671-31-9[5][6] |

| Molecular Formula | C₁₂H₁₂N₂O₂S[5][7] |

| Molecular Weight | 248.30 g/mol [5][6][7] |

| Melting Point | 255-258 °C (decomposes)[5][6] |

| Trade Name | Perfan[5][8] |

Mechanism of Action

This compound exerts its therapeutic effects by selectively inhibiting the phosphodiesterase III (PDE3) enzyme. PDE3 is responsible for the hydrolysis and subsequent inactivation of cAMP in cardiac and vascular smooth muscle cells.[4] By inhibiting this enzyme, this compound leads to an accumulation of intracellular cAMP.[8] This elevation in cAMP levels is the primary driver of the drug's pharmacological effects.

Cardiac Myocyte Signaling Pathway

In heart muscle cells, increased cAMP levels activate Protein Kinase A (PKA).[4] PKA then phosphorylates several key intracellular proteins, most notably the L-type calcium channels and phospholamban.[4][9] Phosphorylation of L-type calcium channels enhances calcium influx into the cell during an action potential, while phosphorylation of phospholamban increases calcium uptake into the sarcoplasmic reticulum. The collective result is an increased availability of intracellular calcium for myofilament interaction, leading to a more forceful contraction of the heart muscle (positive inotropy).[4]

Vascular Smooth Muscle Signaling Pathway

In vascular smooth muscle cells, the elevation of cAMP also activates PKA. However, in this tissue, PKA activation leads to the phosphorylation and subsequent inhibition of Myosin Light Chain Kinase (MLCK).[4] Reduced MLCK activity prevents the phosphorylation of myosin light chains, which is a critical step for muscle contraction. This leads to the relaxation of the vascular smooth muscle, resulting in vasodilation.[4][8] This effect reduces both preload and afterload on the heart.[4]

Pharmacology

Pharmacodynamics

This compound is described as an "inodilator" due to its combined positive inotropic and vasodilatory actions. These effects lead to an overall improvement in cardiac output and a reduction in cardiac filling pressures without a significant change in myocardial oxygen consumption.[2][10]

| Pharmacodynamic Effect | Consequence |

| Positive Inotropy | Increased force of myocardial contraction, leading to increased cardiac output.[8] |

| Vasodilation | Relaxation of vascular smooth muscle, resulting in decreased systemic vascular resistance (afterload) and venous return (preload).[4][8] |

| Hemodynamic Changes | Increased cardiac index and decreased pulmonary capillary wedge pressure.[11][12] |

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for its clinical application, particularly its metabolism into an active compound.

| Parameter | Description |

| Bioavailability | Approximately 50% following oral administration.[1][6] |

| Protein Binding | ~85%[6] |

| Metabolism | Primarily metabolized in the liver via oxidation to this compound sulphoxide, which is also pharmacologically active.[2][10][12] |

| Active Metabolite | This compound sulphoxide has similar inotropic and vasodilator activities but is about 13-14% as potent as the parent drug and has a significantly longer duration of action.[2][10][12] |

| Half-life | 4 to 10 hours for the parent compound; may be prolonged in patients with cardiac failure.[6][11] |

| Excretion | Primarily renal. In patients with congestive heart failure, about 74% of an intravenous dose is excreted in the urine as the sulphoxide metabolite within 24 hours.[2][10] |

Quantitative Data: PDE Selectivity

The selectivity of this compound for PDE3 over other PDE isoforms is a key aspect of its pharmacological profile. However, it does exhibit some inhibitory activity against other isoforms at higher concentrations. IC₅₀ values from different studies are presented below.

| PDE Isoform | IC₅₀ (µM) | Source |

| PDE3 | 5.9 | MedchemExpress[13] |

| PDE3 | 1.8 | Szilágyi et al., 2005[14] |

| PDE4 | 21.1 | MedchemExpress[13] |

| PDE4 | 160 | Szilágyi et al., 2005[14] |

Note: Discrepancies in IC₅₀ values can arise from different experimental conditions, such as enzyme source and assay methodology.

Experimental Protocols

In Vitro PDE3 Inhibition Assay (Fluorescence Polarization)

This protocol is a representative example for determining the inhibitory activity of a compound like this compound against the PDE3 enzyme, based on commercially available assay kits and published methodologies.[15][16]

Objective: To quantify the IC₅₀ value of this compound for the PDE3A enzyme.

Principle: The assay measures the hydrolysis of a fluorescein-labeled cAMP substrate (FAM-cAMP). When intact, the small FAM-cAMP molecule rotates rapidly, resulting in low fluorescence polarization (FP). Upon hydrolysis by PDE3A, the resulting FAM-AMP binds to a larger binding agent, slowing its rotation and causing a significant increase in FP. An inhibitor will prevent this hydrolysis, keeping the FP signal low.

Materials:

-

Recombinant human PDE3A enzyme[16]

-

FAM-Cyclic-3′,5′-AMP substrate[16]

-

Phosphate-binding agent[16]

-

PDE Assay Buffer (e.g., 10 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4)

-

This compound (dissolved in DMSO)

-

384-well, low-volume, black microplates

-

Fluorescence microplate reader capable of measuring FP

Procedure:

-

Reagent Preparation:

-

Thaw all reagents on ice.

-

Prepare a serial dilution of this compound in DMSO, then dilute further in PDE Assay Buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.[16]

-

Prepare a solution of PDE3A enzyme in PDE Assay Buffer to the desired concentration.

-

Prepare the FAM-cAMP substrate and binding agent solutions in PDE Assay Buffer as per the supplier's instructions.

-

-

Assay Protocol:

-

Add 5 µL of the diluted this compound solution (or vehicle control) to the wells of the 384-well plate.

-

Add 10 µL of the diluted PDE3A enzyme solution to each well. For the "no enzyme" control, add 10 µL of assay buffer.

-

Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding 5 µL of the FAM-cAMP substrate solution to all wells.

-

Incubate the plate for 60 minutes at 30°C in a humidified chamber to prevent evaporation.

-

Stop the reaction by adding 10 µL of the binding agent solution to all wells.

-

Incubate for another 30 minutes at room temperature to allow the binding agent to sequester any hydrolyzed substrate.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence polarization of each well using a microplate reader (Excitation: ~485 nm, Emission: ~530 nm).

-

Calculate the percentage of inhibition for each this compound concentration relative to the "enzyme" (0% inhibition) and "no enzyme" (100% inhibition) controls.

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Clinical Summary and Perspective

This compound is indicated for the short-term intravenous treatment of congestive heart failure. Its inodilator properties can provide rapid hemodynamic improvement in acute settings.[12] However, the long-term application of oral this compound has been met with challenges. Several multicenter trials conducted to evaluate its efficacy and safety in patients with chronic heart failure did not demonstrate a significant benefit in exercise capacity or symptoms and, in some cases, raised concerns about a potential increase in mortality compared to placebo.[17][18][19] Consequently, development for long-term oral use was discontinued in some regions, though the intravenous formulation remains approved for acute care in others, such as the UK.[1]

Conclusion

This compound is a well-characterized selective PDE3 inhibitor with potent inotropic and vasodilatory effects. Its mechanism, centered on the elevation of intracellular cAMP, provides a clear rationale for its use in acute heart failure. The quantitative data on its PDE selectivity and detailed pharmacokinetic profile offer a solid foundation for its study and application. While its role in chronic heart failure is limited due to safety concerns in long-term trials, this compound remains a valuable pharmacological tool and a case study in the translation of PDE3 inhibition from a molecular mechanism to clinical application.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Pharmacology and pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. This compound [drugfuture.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. What is this compound used for? [synapse.patsnap.com]

- 9. Compartmentalized cAMP Signaling in Cardiac Ventricular Myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. karger.com [karger.com]

- 11. dtb.bmj.com [dtb.bmj.com]

- 12. academic.oup.com [academic.oup.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Two inotropes with different mechanisms of action: contractile, PDE-inhibitory and direct myofibrillar effects of levosimendan and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. bpsbioscience.com [bpsbioscience.com]

- 16. bpsbioscience.com [bpsbioscience.com]

- 17. ahajournals.org [ahajournals.org]

- 18. ahajournals.org [ahajournals.org]

- 19. academic.oup.com [academic.oup.com]

Enoximone's Impact on Intracellular Cyclic AMP: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enoximone, a phosphodiesterase III (PDE3) inhibitor, plays a critical role in modulating intracellular signaling pathways, primarily through its influence on cyclic adenosine monophosphate (cAMP) levels. This technical guide provides an in-depth analysis of this compound's mechanism of action, its quantitative effect on intracellular cAMP concentrations, and detailed experimental protocols for studying these effects. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the comprehensive knowledge required to investigate and leverage the therapeutic potential of this compound.

Introduction

This compound is a cardiotonic agent with vasodilatory properties, primarily used in the short-term treatment of congestive heart failure.[1][2][3] Its therapeutic effects are intrinsically linked to its ability to modulate the intracellular concentration of the second messenger, cyclic AMP (cAMP). Understanding the precise molecular interactions and the resultant changes in cAMP levels is paramount for the rational design of novel therapeutics and the optimization of existing treatment regimens.

This guide will explore the core mechanism of this compound's action, present quantitative data on its inhibitory effects on phosphodiesterases, and provide detailed experimental methodologies for the accurate measurement of intracellular cAMP and phosphodiesterase activity in response to this compound.

Mechanism of Action: Inhibition of Phosphodiesterase III

The primary mechanism of action of this compound is the selective inhibition of phosphodiesterase III (PDE3), an enzyme responsible for the degradation of cAMP.[1][4] By inhibiting PDE3, this compound prevents the hydrolysis of cAMP to 5'-AMP, leading to an accumulation of intracellular cAMP.[1] This increase in cAMP concentration is the central event that triggers a cascade of downstream signaling pathways, ultimately resulting in the observed physiological effects of the drug.

Signaling Pathway in Cardiac Myocytes

In cardiac muscle cells, the elevation of intracellular cAMP activates Protein Kinase A (PKA).[1] PKA, in turn, phosphorylates several key proteins involved in excitation-contraction coupling. A primary target is the L-type calcium channel, and its phosphorylation enhances calcium influx into the cell.[1] This increased calcium availability leads to a more forceful contraction of the heart muscle, a positive inotropic effect.

Figure 1. this compound's signaling pathway in cardiac myocytes.

Signaling Pathway in Vascular Smooth Muscle Cells

In vascular smooth muscle cells, the increased cAMP levels also lead to the activation of PKA. However, in this cell type, PKA activation results in the phosphorylation of proteins that promote relaxation, leading to vasodilation. This reduction in peripheral vascular resistance decreases the afterload on the heart, further contributing to the beneficial effects of this compound in heart failure.

Figure 2. this compound's signaling pathway in vascular smooth muscle cells.

Quantitative Data on this compound's Effect

The potency and selectivity of this compound's inhibitory action on different phosphodiesterase isoforms have been quantified in various studies. This data is crucial for understanding its pharmacological profile.

| PDE Isoform | IC50 (µM) | Tissue Source | Reference |

| PDE III | 5.9 | Human Heart | [5] |

| PDE IV | 21.1 | Human Heart | [5] |

| PDE I | 2100 | Human Heart | [5] |

| PDE II | 2900 | Human Heart | [5] |

| PDE III | 1.8 | Guinea Pig Heart | |

| PDE IV | 160 | Guinea Pig Heart |

Note: IC50 represents the concentration of this compound required to inhibit 50% of the phosphodiesterase activity. A lower IC50 value indicates a higher potency.

While direct quantification of the fold-increase in intracellular cAMP in response to this compound is not extensively reported in the public literature, the significant and selective inhibition of PDE3 strongly suggests a substantial local increase in cAMP concentration within the cardiomyocyte.

Experimental Protocols

Accurate measurement of intracellular cAMP levels and phosphodiesterase activity is fundamental to studying the effects of this compound. The following sections provide detailed methodologies for key experiments.

Measurement of Intracellular cAMP Levels

Fluorescence Resonance Energy Transfer (FRET)-based biosensors allow for real-time, dynamic measurement of cAMP levels in living cells.[6][7][8]

Figure 3. Experimental workflow for FRET-based cAMP measurement.

Protocol:

-

Cell Culture and Transfection:

-

Culture primary cardiomyocytes or a suitable cardiac cell line (e.g., H9c2) on glass-bottom dishes suitable for microscopy.

-

Transfect the cells with a genetically encoded FRET-based cAMP biosensor (e.g., Epac-based or PKA-based sensors) using a suitable transfection reagent.[6][7] Allow 24-48 hours for biosensor expression.

-

-

Imaging Setup:

-

Mount the dish on an inverted fluorescence microscope equipped with a FRET imaging setup (donor and acceptor excitation/emission filter sets) and a sensitive camera.

-

Maintain the cells in a suitable imaging buffer at 37°C and 5% CO2.

-

-

Baseline Measurement:

-

Acquire baseline FRET images (both donor and acceptor channels) before the addition of this compound.

-

-

This compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Add this compound to the imaging buffer to achieve the desired final concentration.

-

-

Time-Lapse Imaging:

-

Immediately after adding this compound, start acquiring a time-lapse series of FRET images at regular intervals to capture the dynamic changes in cAMP levels.

-

-

Data Analysis:

-

For each time point, calculate the FRET ratio (acceptor emission / donor emission).

-

Normalize the FRET ratio to the baseline to determine the relative change in intracellular cAMP concentration.

-

Radioimmunoassay is a highly sensitive method for quantifying the absolute concentration of cAMP in cell lysates.

Protocol:

-

Cell Culture and Treatment:

-

Plate cardiomyocytes in multi-well plates and grow to the desired confluency.

-

Treat the cells with different concentrations of this compound for a specified duration.

-

-

Cell Lysis and Sample Preparation:

-

Aspirate the culture medium and lyse the cells with a suitable lysis buffer (e.g., 0.1 M HCl or trichloroacetic acid).

-

Centrifuge the lysate to pellet cellular debris.

-

Collect the supernatant containing the intracellular cAMP.

-

If necessary, perform an acetylation step to increase the sensitivity of the assay.

-

-

Radioimmunoassay:

-

Use a commercially available cAMP RIA kit.

-

In assay tubes, combine the cell lysate sample, a fixed amount of radiolabeled cAMP (e.g., 125I-cAMP), and a specific anti-cAMP antibody.

-

Incubate the mixture to allow for competitive binding between the unlabeled cAMP in the sample and the radiolabeled cAMP for the antibody.

-

-

Separation and Counting:

-

Separate the antibody-bound cAMP from the free cAMP using a precipitation step (e.g., with a second antibody and centrifugation).

-

Measure the radioactivity in the pellet using a gamma counter.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of unlabeled cAMP.

-

Determine the concentration of cAMP in the samples by interpolating their radioactivity measurements on the standard curve.

-

Measurement of Phosphodiesterase Activity

A phosphodiesterase activity assay is used to directly measure the inhibitory effect of this compound on PDE3.

Figure 4. Workflow for phosphodiesterase activity assay.

Protocol:

-

Enzyme Preparation:

-

Isolate a crude or purified preparation of PDE3 from cardiac tissue or use a commercially available recombinant PDE3 enzyme.

-

-

Assay Reaction:

-

In a reaction buffer, combine the PDE3 enzyme preparation with various concentrations of this compound (or vehicle control).

-

Pre-incubate for a short period to allow for inhibitor binding.

-

Initiate the reaction by adding a known concentration of cAMP as the substrate.

-

Incubate the reaction mixture at 37°C for a defined period.

-

-

Reaction Termination and Product Measurement:

-

Terminate the reaction (e.g., by boiling or adding a stop solution).

-

Measure the amount of cAMP that has been hydrolyzed to 5'-AMP. This can be done using various methods, including:

-

Radioactive Assay: Use [3H]-cAMP as the substrate and separate the resulting [3H]-5'-AMP using chromatography.

-

Enzymatic Assay: Use a coupled enzyme system where the production of 5'-AMP leads to a colorimetric or fluorescent signal.

-

Luminescence-based Assay: Utilize a system where the remaining cAMP is converted to ATP, which is then measured by a luciferase-luciferin reaction.[9][10]

-

-

-

Data Analysis:

-

Calculate the rate of PDE activity for each this compound concentration.

-

Plot the PDE activity against the this compound concentration to determine the IC50 value.

-

Conclusion

This compound's therapeutic efficacy is a direct consequence of its ability to selectively inhibit phosphodiesterase III, leading to a significant increase in intracellular cAMP levels in both cardiac and vascular smooth muscle cells. The quantitative data on its inhibitory potency and the detailed experimental protocols provided in this guide offer a robust framework for researchers to further investigate the nuanced effects of this compound on cellular signaling. A thorough understanding of these fundamental mechanisms and the methodologies to study them is essential for the continued development of targeted and effective therapies for cardiovascular diseases.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. The new phosphodiesterase inhibitor this compound in patients following cardiac surgery--pharmacokinetics and influence on parameters of coagulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Phosphodiesterase inhibition by this compound in preparations from nonfailing and failing human hearts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Interactions of Calcium Fluctuations during Cardiomyocyte Contraction with Real-Time cAMP Dynamics Detected by FRET - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ahajournals.org [ahajournals.org]

- 8. ahajournals.org [ahajournals.org]

- 9. promega.com [promega.com]

- 10. PDE-Glo™ Phosphodiesterase Assay [promega.com]

An In-Depth Technical Guide to the Positive Inotropic and Vasodilatory Properties of Enoximone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enoximone is a selective phosphodiesterase III (PDE III) inhibitor characterized by its dual pharmacodynamic effects: positive inotropy and vasodilation.[1] By preventing the degradation of cyclic adenosine monophosphate (cAMP) in cardiac and vascular smooth muscle cells, this compound enhances myocardial contractility and promotes systemic and pulmonary vasodilation. This guide provides a comprehensive overview of the molecular mechanisms, preclinical and clinical evidence, and experimental methodologies related to the therapeutic potential of this compound in cardiovascular diseases, primarily congestive heart failure.

Mechanism of Action

This compound's primary mechanism of action is the selective inhibition of the phosphodiesterase III (PDE III) enzyme.[1][2] This enzyme is responsible for the hydrolysis and subsequent inactivation of cyclic adenosine monophosphate (cAMP), a critical second messenger in cardiovascular regulation. By inhibiting PDE III, this compound leads to an accumulation of intracellular cAMP in both cardiomyocytes and vascular smooth muscle cells, resulting in its characteristic inotropic and vasodilatory effects.[2]

Positive Inotropic Effect in Cardiomyocytes

In cardiac muscle cells, the elevation of cAMP levels activates Protein Kinase A (PKA). PKA then phosphorylates several key proteins involved in calcium homeostasis, most notably the L-type calcium channels and phospholamban. Phosphorylation of L-type calcium channels increases calcium influx into the cell during depolarization, leading to a greater release of calcium from the sarcoplasmic reticulum. This surge in intracellular calcium enhances the binding of calcium to troponin C, resulting in a more forceful contraction of the myocardial fibers, a phenomenon known as positive inotropy.[2]

Vasodilatory Effect in Vascular Smooth Muscle

In vascular smooth muscle cells, the increased concentration of cAMP also activates PKA. However, in this cell type, PKA activation leads to the phosphorylation of myosin light chain kinase (MLCK). This phosphorylation decreases the affinity of MLCK for the calcium-calmodulin complex, thereby inhibiting the phosphorylation of myosin light chains. As a result, the interaction between actin and myosin is reduced, leading to smooth muscle relaxation and vasodilation.[2] This effect occurs in both systemic and pulmonary vascular beds.

Quantitative Data

The following tables summarize the quantitative data from preclinical and clinical studies on the effects of this compound.

Table 1: In Vitro Phosphodiesterase Inhibition

| PDE Isozyme | IC50 (µM) | Source |

| PDE III | 5.9 | [3] |

| PDE IV | 21.1 | [3] |

| PDE I | 2100 | [3] |

| PDE II | 2900 | [3] |

Table 2: Hemodynamic Effects in Patients with Congestive Heart Failure (Intravenous Administration)

| Parameter | Change from Baseline | Dosage | Source |

| Cardiac Index | +28% to +57% | 0.2-1 mg/kg bolus followed by 7.5-16 µg/kg/min infusion | [4][5] |

| Systemic Vascular Resistance | -28% to -49% | Not specified | [6] |

| Pulmonary Capillary Wedge Pressure | -19% to -59% | Not specified | [6] |

| Right Atrial Pressure | -29% to -60% | Not specified | [6] |

Table 3: Effects on Exercise Tolerance in Patients with Congestive Heart Failure (Oral Administration)

| Study Protocol | Dosage | Improvement in Exercise Duration | Source |

| Modified Naughton Protocol | 25 mg TID | +115 seconds at 12 weeks | [7] |

| Modified Naughton Protocol | 50 mg TID | +117 seconds at 12 weeks | [7] |

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below to facilitate replication and further research.

In Vitro Vasodilation Assessment in Isolated Arterial Rings

This protocol is designed to assess the direct vasodilatory effects of this compound on vascular smooth muscle.

Objective: To determine the dose-dependent vasorelaxant effect of this compound on pre-contracted isolated arterial rings.

Materials:

-

Male Sprague-Dawley rats (220-300 g)

-

Krebs solution (in mM: 118 NaCl, 4.7 KCl, 2.4 CaCl₂, 1.2 MgSO₄, 1.2 KH₂PO₄, 25 NaHCO₃, 11 glucose)

-

Phenylephrine (10⁻⁶ M) or other suitable vasoconstrictor

-

This compound solutions of varying concentrations

-

Organ bath system with isometric force transducers

-

95% O₂ / 5% CO₂ gas mixture

Procedure:

-

Euthanize the rat via CO₂ asphyxiation and perform a thoracotomy to isolate the thoracic aorta.[8]

-

Immediately place the aorta in ice-cold Krebs solution and carefully remove adhering connective and adipose tissue.

-

Cut the aorta into 2.5 mm rings. For endothelium-denuded rings, gently rub the intimal surface with a fine wire.

-

Suspend each aortic ring between two L-shaped stainless-steel hooks in an organ bath containing Krebs solution at 37°C and continuously bubble with 95% O₂ / 5% CO₂.[8]

-

Apply a resting tension of 2.0 g and allow the rings to equilibrate for 60-90 minutes, replacing the Krebs solution every 15-20 minutes.

-

Induce a stable contraction with a submaximal concentration of phenylephrine (10⁻⁶ M).

-

Once a stable plateau of contraction is reached, cumulatively add this compound in increasing concentrations to the organ bath.

-

Record the isometric tension changes after each addition of this compound.

-

Express the relaxation response as a percentage of the pre-contracted tension.

In Vivo Hemodynamic Assessment in a Canine Model

This protocol outlines the procedure for evaluating the in vivo hemodynamic effects of this compound in an anesthetized dog model.

Objective: To measure changes in cardiac output, blood pressure, and vascular resistance following intravenous administration of this compound.

Materials:

-

Healthy mongrel dogs (e.g., 23 ± 4 kg)

-

Anesthetic agents (e.g., xylazine, ketamine)

-

Femoral arterial and venous catheters

-

Thermodilution pulmonary artery catheter

-

This compound for intravenous infusion

-

Data acquisition system for hemodynamic monitoring

Procedure:

-

Anesthetize the dog and maintain a stable plane of anesthesia throughout the experiment.[9]

-

Surgically place a catheter in the femoral artery for continuous monitoring of systemic arterial blood pressure.

-

Insert a catheter into the femoral vein for drug administration.

-

Introduce a thermodilution pulmonary artery catheter via the jugular vein to measure cardiac output, pulmonary artery pressure, and pulmonary capillary wedge pressure.[9]

-

Allow the animal to stabilize after instrumentation and record baseline hemodynamic parameters for at least 30 minutes.

-

Administer this compound as an intravenous bolus followed by a continuous infusion at the desired dose.[10]

-

Continuously record all hemodynamic parameters throughout the infusion period and for a specified duration afterward.

-

Calculate systemic and pulmonary vascular resistance using standard formulas.

Assessment of Myocardial Contractility in Isolated Papillary Muscle

This protocol describes the methodology for measuring the direct inotropic effects of this compound on isolated cardiac muscle.

Objective: To quantify the changes in developed tension and rate of tension development in isolated papillary muscles upon exposure to this compound.

Materials:

-

Guinea pigs or other suitable small animal model

-

Dissection microscope

-

Myothermal apparatus with thermopiles and a force transducer

-

Modified Krebs-Ringer solution (composition may vary)

-

Platinum stimulating electrodes

-

This compound solution

Procedure:

-

Euthanize the animal and rapidly excise the heart.

-

Isolate a right ventricular papillary muscle under a dissection microscope.[11]

-

Mount the muscle vertically in a temperature-controlled bath containing oxygenated Krebs-Ringer solution.

-

Attach the lower end of the muscle to a fixed hook and the upper end to an isometric force transducer.

-

Position platinum electrodes parallel to the muscle for electrical stimulation (e.g., 1 Hz frequency, 5 ms duration, voltage 10% above threshold).

-

Allow the muscle to equilibrate for at least 60 minutes, stretching it to the length at which it develops maximum isometric tension.

-

Record baseline contractile parameters, including peak developed tension and the maximum rate of tension development (dT/dt).

-

Introduce this compound into the bath at the desired concentration and allow it to equilibrate.

-

Record the contractile parameters again and compare them to the baseline values.

Discussion and Future Directions

This compound's well-defined mechanism of action as a PDE III inhibitor provides a strong rationale for its use as a positive inotrope and vasodilator. The quantitative data from both preclinical and clinical studies consistently demonstrate its efficacy in improving hemodynamic parameters and exercise tolerance in patients with congestive heart failure. However, the long-term safety and efficacy of this compound, particularly in the context of modern heart failure therapies including beta-blockers, require further investigation.[12]

The experimental protocols detailed in this guide provide a framework for future research into the nuanced effects of this compound and other PDE III inhibitors. Future studies could focus on:

-

Investigating the potential for this compound to be used in combination with other heart failure medications to optimize therapeutic outcomes.

-

Exploring the effects of this compound on myocardial energetics and efficiency in greater detail.

-

Developing novel delivery systems or formulations of this compound to improve its pharmacokinetic profile and patient compliance.

By providing a comprehensive technical overview, this guide aims to support the ongoing research and development efforts in the field of cardiovascular pharmacology.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. Phosphodiesterase inhibition by this compound in preparations from nonfailing and failing human hearts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Acute hemodynamic response to intravenous this compound: an animal study and preliminary report in infants after cardiac surgery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evaluation of direct effects of this compound on systemic and pulmonary vascular bed in animals with a Jarvik total artificial heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Physiologic response to the inotropic and vasodilator properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Low-dose this compound improves exercise capacity in chronic heart failure. This compound Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Lipid Emulsion Inhibits Amlodipine-Induced Nitric Oxide-Mediated Vasodilation in Isolated Rat Aorta - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cardiovascular effects of this compound and epinephrine on heparin reversal with protamine in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Comparison of the effects of this compound and isoproterenol on protamine cardiotoxicity in anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Influence of this compound on mechanics and energetics of right ventricular guinea pig papillary muscles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

In-Depth Technical Guide to the Pharmacokinetics of Enoximone and its Active Metabolites

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enoximone is a phosphodiesterase III (PDE3) inhibitor with positive inotropic and vasodilatory properties.[1][2][3] It is utilized in the short-term management of congestive heart failure.[1][2] The therapeutic and toxicological profile of a drug is intrinsically linked to its pharmacokinetic properties, which include absorption, distribution, metabolism, and excretion (ADME). For this compound, understanding these parameters is further complicated by the presence of a pharmacologically active metabolite, this compound sulfoxide. This guide provides a comprehensive overview of the pharmacokinetics of this compound and its primary metabolite, with a focus on quantitative data, experimental methodologies, and relevant physiological pathways.

Mechanism of Action and Metabolic Pathway

This compound exerts its therapeutic effects by selectively inhibiting PDE3, an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).[4][5] This inhibition leads to an accumulation of intracellular cAMP in cardiac and vascular smooth muscle cells. The elevated cAMP levels in cardiac myocytes enhance calcium influx, resulting in increased myocardial contractility (positive inotropy).[5] In vascular smooth muscle, increased cAMP promotes relaxation, leading to vasodilation and a reduction in both preload and afterload.[5]

The primary metabolic transformation of this compound is oxidation to its sulfoxide metabolite.[3] This reaction is reversible.[3] this compound sulfoxide also possesses inotropic and vasodilator activities, albeit with a lower potency than the parent drug.[3]

Diagram: this compound Signaling Pathway

Caption: this compound inhibits PDE3, leading to increased cAMP, enhanced cardiac contractility, and vasodilation.

Diagram: this compound Metabolic Pathway

Caption: The primary metabolic pathway of this compound involves reversible oxidation to its active sulfoxide metabolite.

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of this compound and this compound sulfoxide have been characterized in various populations. The following tables summarize the key quantitative data.

Table 1: Pharmacokinetic Parameters of this compound

| Population | Dosing | T1/2 (h) | CL (L/h) | Vd (L/kg) | Oral Bioavailability (%) | Reference(s) |

| Healthy Volunteers | IV | 2.0-2.7 | - | 1.6 | - | [6][7] |

| Oral | - | - | - | ~50 | ||

| Congestive Heart Failure | Oral | 2.9 | 99 | - | - | [8] |

| IV | - | - | - | - | [1] | |

| Dialysis Patients | IV | 1.5 | - | 2.11 | - | [7] |

Table 2: Pharmacokinetic Parameters of this compound Sulfoxide

| Population | Dosing of this compound | T1/2 (h) | AUC (ng·h/mL) | Reference(s) |

| Healthy Volunteers | IV | 2.0-2.7 | - | [6] |

| Congestive Heart Failure | Oral | 0.28 | - | [8] |

| Dialysis Patients | IV | 7.8 | 10,200.1 | [7] |

Note: T1/2 = Half-life, CL = Clearance, Vd = Volume of Distribution, AUC = Area Under the Curve. Dashes indicate data not consistently reported in the cited literature.

Experimental Protocols

The data presented in this guide are derived from clinical studies employing specific methodologies for drug administration and analysis.

Study Designs and Patient Populations

-

Healthy Volunteers: Studies in healthy volunteers have typically involved the administration of single intravenous or oral doses of this compound to establish fundamental pharmacokinetic parameters. These studies often include male subjects.[6][9]

-

Congestive Heart Failure Patients: Clinical trials in patients with congestive heart failure (NYHA Class II-IV) have been conducted to evaluate the pharmacokinetics and pharmacodynamics of this compound in the target patient population.[1][2][8] These studies have included both single-dose and steady-state designs with oral and intravenous administration.[1][2]

-

Dialysis Patients: The pharmacokinetics of this compound and its metabolite have been specifically investigated in patients undergoing dialysis to assess the impact of renal impairment.[7]

Dosing Regimens

-

Oral Administration: Oral doses have ranged from 1 to 2 mg/kg as a single dose in pharmacokinetic studies.[8] For chronic therapy in clinical trials, dosing has been initiated at 25 mg three times daily, with potential titration up to 50 mg three times daily.

-

Intravenous Administration: Intravenous administration has been investigated with single bolus doses, continuous infusions, and multiple bolus doses.[6] A common regimen involves a loading dose of 0.5 mg/kg followed by a maintenance infusion of 2.5 to 10.0 µg/kg/min.[1]

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

The quantification of this compound and this compound sulfoxide in plasma is predominantly achieved using reverse-phase high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection.

-

Sample Preparation: A common method for sample preparation is protein precipitation followed by liquid-liquid extraction. An automated technique known as automated sequential trace enrichment of dialysates (ASTED) has also been described, which involves concurrent sample preparation and chromatographic separation.

-

Chromatographic Conditions (General):

-

Column: Reverse-phase columns (e.g., C18) are typically used.

-

Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer is employed.

-

Detection: UV absorbance is monitored at a specific wavelength.

-

Internal Standard: An internal standard is used for accurate quantification.

-

Diagram: General Experimental Workflow for a Pharmacokinetic Study of this compound

Caption: A typical workflow for an this compound pharmacokinetic study involves clinical, analytical, and data analysis phases.

Discussion and Conclusion

The pharmacokinetics of this compound are characterized by rapid absorption after oral administration and significant first-pass metabolism to its active sulfoxide metabolite.[8] The presence of this active metabolite, which has a different pharmacokinetic profile and lower potency than the parent drug, contributes to the overall pharmacological effect.[3]

In patients with congestive heart failure, the oral clearance of this compound is reduced compared to healthy volunteers.[8] Furthermore, in patients with renal impairment, the elimination half-life of this compound sulfoxide is markedly prolonged, which has important implications for dosing in this patient population.[7]

This guide has provided a detailed overview of the pharmacokinetics of this compound and its active metabolite, this compound sulfoxide. The presented quantitative data, experimental protocols, and pathway visualizations offer a valuable resource for researchers, scientists, and drug development professionals working with this compound. A thorough understanding of these pharmacokinetic principles is essential for the safe and effective use of this compound in the clinical setting and for the development of future phosphodiesterase inhibitors.

References

- 1. Clinical pharmacology of intravenous this compound: pharmacodynamics and pharmacokinetics in patients with heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Disposition kinetics of orally administered this compound in patients with moderate to severe heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacology and pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The effects of this compound (MDL-17043) on forearm venous circulation in healthy volunteers and patients with heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of this compound after various intravenous administrations to healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics of intravenous this compound in dialysis patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Oral this compound pharmacokinetics in patients with congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The relationship between pharmacokinetics and pharmacodynamics of this compound in healthy man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Automatic preparation of human serum samples for analysis of the drug this compound and its sulphoxide metabolite using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Structure-Activity Relationship of Enoximone: A Technical Guide for Drug Development Professionals

An In-depth Analysis of the Pharmacological and Structural Determinants of a Phosphodiesterase III Inhibitor

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of enoximone, a selective phosphodiesterase III (PDE3) inhibitor used in the management of congestive heart failure. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of this compound's mechanism of action, the structural features crucial for its biological activity, and the experimental protocols used for its evaluation.

Introduction: this compound's Role in Cardiac Therapy

This compound is an imidazole derivative that functions as a positive inotropic and vasodilating agent.[1][2] Its therapeutic effects are primarily attributed to the selective inhibition of phosphodiesterase III (PDE3), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).[3] By inhibiting PDE3, this compound increases intracellular cAMP levels in cardiac and vascular smooth muscle cells. This elevation in cAMP leads to an enhanced influx of calcium ions in cardiomyocytes, resulting in increased myocardial contractility, and promotes vasodilation in smooth muscle cells.

Mechanism of Action: The cAMP Signaling Pathway

This compound exerts its effects by modulating the intracellular cAMP signaling cascade. In cardiomyocytes, the binding of catecholamines to β-adrenergic receptors activates adenylyl cyclase, which in turn synthesizes cAMP from ATP. cAMP then activates protein kinase A (PKA), which phosphorylates various downstream targets, including L-type calcium channels and phospholamban, leading to increased intracellular calcium and enhanced contractility. PDE3 terminates this signaling by hydrolyzing cAMP. This compound's inhibition of PDE3 sustains the cAMP signal, thereby augmenting cardiac contractility.

References

The Discovery, Synthesis, and Mechanism of Enoximone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enoximone, a selective phosphodiesterase III (PDE3) inhibitor, emerged as a significant cardiotonic agent for the management of acute heart failure. This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of this compound. It details the experimental protocols for its synthesis and pharmacological evaluation, presents quantitative data on its pharmacokinetic and pharmacodynamic properties in a structured format, and illustrates its molecular signaling pathway through a detailed diagram. This document serves as a comprehensive resource for researchers and professionals involved in cardiovascular drug discovery and development.

Discovery and Development

This compound, also known by its trade name Perfan, was developed by pharmaceutical researchers as a novel inotropic agent for patients with severe heart failure.[1] As a phosphodiesterase inhibitor, it represented a different class of compounds compared to traditional therapies like digitalis glycosides and catecholamines.[2] The development program for this compound included extensive preclinical and clinical research to evaluate its efficacy and safety.[1] Numerous phase II and III clinical trials have been conducted to investigate its therapeutic potential in acute heart failure.[1]

Synthesis of this compound

The chemical synthesis of this compound, chemically named 1,3-Dihydro-4-[4-(methylthio)benzoyl]-5-methyl-2H-imidazol-2-one, was first reported by Schnettler et al. in the Journal of Medicinal Chemistry in 1982 and is also described in U.S. Patent 4,405,635. The synthesis is achieved through a Friedel-Crafts acylation reaction.

Experimental Protocol: Synthesis of this compound

General Procedure:

The synthesis involves the reaction of 1,3-dihydro-4-methyl-2H-imidazol-2-one with 4-(methylthio)benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, in an appropriate solvent like nitrobenzene.

Detailed Steps (based on the principles of Friedel-Crafts acylation):

-

To a cooled suspension of anhydrous aluminum chloride in nitrobenzene, 1,3-dihydro-4-methyl-2H-imidazol-2-one is added portion-wise while maintaining a low temperature.

-

4-(methylthio)benzoyl chloride is then added dropwise to the reaction mixture.

-

The mixture is stirred at a controlled temperature for a specified period to allow the acylation to proceed.

-

Upon completion of the reaction, the mixture is carefully poured onto a mixture of ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

The resulting precipitate, this compound, is collected by filtration, washed with water, and then with a suitable organic solvent (e.g., ethanol) to remove impurities.

-

The crude product is then recrystallized from an appropriate solvent system (e.g., aqueous ethanol) to yield pure 1,3-Dihydro-4-[4-(methylthio)benzoyl]-5-methyl-2H-imidazol-2-one.

Note: This is a generalized protocol. For precise quantities, reaction times, and temperatures, consulting the original publication by Schnettler et al. (1982) is recommended.

Synthesis Workflow

Mechanism of Action

This compound exerts its therapeutic effects primarily through the selective inhibition of phosphodiesterase III (PDE3), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).[2][3] This inhibition leads to an accumulation of intracellular cAMP in cardiac and vascular smooth muscle cells, resulting in positive inotropic and vasodilatory effects.[2][3]

Signaling Pathway in Cardiac Myocytes

In heart muscle cells, the increased levels of cAMP activate Protein Kinase A (PKA).[3] PKA then phosphorylates L-type calcium channels, leading to an increased influx of calcium ions into the cell during each heartbeat.[3] This enhanced calcium availability strengthens the contraction of the myocardial fibers, resulting in a positive inotropic effect (increased force of contraction).[3]

Signaling Pathway in Vascular Smooth Muscle

In vascular smooth muscle cells, the elevation of cAMP also activates PKA. However, in this tissue, PKA activation leads to the phosphorylation of proteins that promote muscle relaxation, resulting in vasodilation. This widening of blood vessels reduces both preload and afterload on the heart, decreasing its workload and improving overall cardiac efficiency.[1][3]

Signaling Pathway Diagram

Quantitative Data

The following tables summarize the key quantitative data for this compound from various pharmacokinetic and clinical studies.

Pharmacokinetic Parameters of this compound

| Parameter | Patient Population | Value | Reference |

| Absorption Half-Life (Oral) | Congestive Heart Failure Patients & Normal Volunteers | ~17 minutes | [1] |

| Elimination Half-Life (Oral) | Congestive Heart Failure Patients | ~2.9 hours | [1] |

| Elimination Half-Life (IV) | Dialysis Patients | ~1.5 hours | [4] |

| Oral Bioavailability | N/A | ~50% | [5] |

| Oral Clearance | Congestive Heart Failure Patients | ~99 L/hr | [1] |

| Volume of Distribution (IV) | Dialysis Patients | 0.7 - 4.8 L/kg (mean 2.11 L/kg) | [4] |

| Protein Binding (to albumin) | N/A | ~65% | [1] |

| Metabolite to Parent AUC Ratio (Oral) | Congestive Heart Failure Patients | ~4.7 | [1] |

Pharmacokinetic Parameters of this compound Sulfoxide (Metabolite)

| Parameter | Patient Population | Value | Reference |

| Elimination Half-Life (Oral) | Congestive Heart Failure Patients & Normal Volunteers | ~17 minutes | [1] |

| Elimination Half-Life (IV) | Dialysis Patients | ~7.8 hours | [4] |

| Elimination Half-Life (IV) | Healthy Volunteers | ~2.2 hours | [4] |

| Area Under the Curve (AUC) (IV) | Dialysis Patients | 10,200.1 ng/ml/h | [4] |

Clinical Trial Data (ESSENTIAL I & II Trials)

| Parameter | Dosing Regimen | Outcome | Reference |

| Initial Dose | Oral | 25 mg three times daily | |

| Up-titrated Dose | Oral | 50 mg three times daily (in eligible patients) | |

| 6-Minute Walk Test Distance (6MWTD) | This compound vs. Placebo (ESSENTIAL-I) | Increased with this compound (P = 0.025) | |

| Patient Global Assessment (PGA) | This compound vs. Placebo | No significant difference in either trial |

Conclusion

This compound is a well-characterized phosphodiesterase III inhibitor with significant positive inotropic and vasodilatory effects. Its discovery provided a valuable therapeutic option for the short-term management of severe congestive heart failure. The synthesis of this compound is achieved through a robust Friedel-Crafts acylation, and its mechanism of action via cAMP elevation is well-understood. The quantitative data from pharmacokinetic and clinical studies provide a solid foundation for its clinical application. This technical guide consolidates the core scientific and technical information on this compound, offering a valuable resource for ongoing research and development in the field of cardiovascular pharmacology.

References

- 1. The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US20060292213A1 - this compound formulations and their use in the treatment of PDE-III mediated diseases - Google Patents [patents.google.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. ajchem-a.com [ajchem-a.com]

Enoximone's Effects on Calcium Influx in Heart Muscle Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the molecular mechanisms by which enoximone modulates calcium influx in cardiomyocytes. It synthesizes available data on its biochemical activity, details its signaling pathway, and offers standardized protocols for empirical investigation.

Core Mechanism of Action: Phosphodiesterase III Inhibition

This compound is a selective phosphodiesterase III (PDE3) inhibitor, which classifies it as an inotropic and vasodilatory agent (inodilator).[1][2] Its primary therapeutic application is in the short-term management of severe congestive heart failure.[1][3] The positive inotropic effects of this compound are primarily mediated through its selective inhibition of PDE3.[1][4]

This inhibition leads to a cascade of intracellular events:

-

Increased Cyclic AMP (cAMP): PDE3 is the enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP) in cardiac cells.[4] By inhibiting PDE3, this compound prevents this breakdown, leading to an accumulation of intracellular cAMP.[1][4]

-

Protein Kinase A (PKA) Activation: Elevated cAMP levels activate cAMP-dependent Protein Kinase A (PKA).

-

Phosphorylation of Calcium Channels: PKA then phosphorylates key proteins involved in calcium regulation, most notably the L-type calcium channels (sarcolemmal slow channels).[1]

-

Enhanced Calcium Influx: Phosphorylation increases the open probability of these channels, facilitating an enhanced influx of calcium (Ca²⁺) into the cardiomyocyte during each action potential.[1]

-

Increased SR Calcium Uptake: The rise in cAMP also leads to the phosphorylation of phospholamban, which in turn stimulates the sarcoplasmic reticulum Ca²⁺-ATPase (SERCA) pump. This results in increased calcium uptake into the sarcoplasmic reticulum (SR).[1]

The combination of enhanced Ca²⁺ influx and increased SR Ca²⁺ stores results in a greater release of calcium during subsequent contractions, leading to a more forceful contraction of the heart muscle.[1]

Quantitative Data on this compound's Activity

Enzymatic Inhibition

The primary molecular target of this compound is PDE3. It also exhibits some inhibitory effect on PDE4A at higher concentrations.

| Parameter | Target Enzyme | Value | Source |

| IC₅₀ | Phosphodiesterase III (PDE3) | 5.9 µM | [5] |

| IC₅₀ | Myocardial PDE4A | 21.1 µM | [5] |

In Vivo Hemodynamic and Functional Effects

Clinical and preclinical studies provide quantitative measures of this compound's integrated effects on the cardiovascular system. These values reflect the downstream consequences of altered calcium influx.

| Parameter | Species / Condition | Dosage | Effect | Source |

| Inotropic Effect | Isolated Guinea Pig Hearts | 10⁻⁷ to 10⁻⁴ M | Up to 26% increase in contractility | [6] |

| Cardiac Output | Congestive Heart Failure | Varies | ≥ 30% increase | [1] |

| Pulmonary Wedge Pressure | Congestive Heart Failure | Varies | ~30% decrease | [1] |

| Right Atrial Pressure | Congestive Heart Failure | Varies | ~40% decrease | [1] |

| Exercise Capacity | Chronic Heart Failure | 50 mg TID | 117-second increase at 12 weeks | [7] |

| Cardiac Index | Cardiogenic Shock | 0.5 mg/kg | Significant increase | [8] |

Differential Effects on Sarcoplasmic Reticulum Calcium Release

A critical distinction exists between this compound and other PDE3 inhibitors, such as milrinone, regarding their interaction with the sarcoplasmic reticulum. Research on isolated SR vesicles has shown that while milrinone can directly activate the Ca²⁺ release channel (ryanodine receptor), this compound (at concentrations of 100 µM to 1 mM) has no discernible effect on single-channel activity or on [³H]ryanodine binding.[9]

This suggests that the positive inotropic action of this compound is likely attributable to the cAMP-mediated increase in trans-sarcolemmal Ca²⁺ influx and SR Ca²⁺ uptake, rather than a direct sensitization or activation of the SR Ca²⁺ release mechanism.[9]

Experimental Protocols for Measuring Calcium Influx

The following is a generalized protocol synthesized from established methodologies for measuring intracellular calcium transients in cardiomyocytes in response to pharmacological agents like this compound. This protocol is based on the use of ratiometric fluorescent Ca²⁺ indicators such as Fura-2 AM.

Materials and Reagents

-

Isolated adult ventricular cardiomyocytes

-

Cell culture medium (e.g., M199)

-

Tyrode's solution or HEPES-buffered saline (HBS)

-

Fura-2 AM (acetoxymethyl ester)

-

DMSO (anhydrous)

-

Pluronic F-127 (optional, for dye solubilization)

-

This compound stock solution

-

IonOptix system or equivalent fluorescence imaging setup with dual-excitation (340/380 nm) capability

-

Field stimulator for electrical pacing

Cardiomyocyte Preparation

-

Isolate cardiomyocytes from animal models (e.g., rat, guinea pig) using established enzymatic digestion protocols.

-

Plate the isolated, rod-shaped myocytes on laminin-coated coverslips suitable for microscopy.

-

Allow cells to adhere for a minimum of 2 hours before proceeding with dye loading.

Fura-2 AM Loading

-

Prepare a 1 mM Fura-2 AM stock solution in high-quality, anhydrous DMSO. Aliquot and store at -20°C, protected from light.

-

On the day of the experiment, dilute the Fura-2 AM stock solution in Tyrode's solution or HBS to a final working concentration of 1-5 µM.

-

Remove the culture medium from the plated cardiomyocytes and wash gently with the buffer.

-

Incubate the cells in the Fura-2 AM loading solution at room temperature for 15-20 minutes, protected from light.

-

After incubation, wash the cells twice with fresh buffer to remove extracellular dye.

-

Allow the cells to de-esterify the Fura-2 AM for at least 20 minutes at room temperature. This process traps the active Fura-2 dye inside the cell.

Calcium Transient Measurement

-

Mount the coverslip onto the stage of an inverted microscope equipped for fluorescence imaging.

-

Perfuse the cells with buffer at a constant rate and maintain a physiological temperature (e.g., 37°C).

-

Select a single, quiescent, rod-shaped myocyte with clear striations for analysis.

-

Begin electrical field stimulation (e.g., at 1 Hz) to elicit steady-state calcium transients.

-

Record baseline fluorescence by alternately exciting the cell at 340 nm and 380 nm and collecting the emission at ~510 nm.

-

After establishing a stable baseline (typically 1-2 minutes), introduce this compound into the perfusate at the desired concentration.

-

Continue recording the Fura-2 fluorescence ratio (F340/F380) to measure the effect of the drug on the calcium transient.

Data Analysis

-

Calculate the F340/F380 ratio for each time point.

-

Analyze key parameters of the calcium transient before and after drug application:

-

Diastolic [Ca²⁺]i: The baseline F340/F380 ratio.

-

Systolic [Ca²⁺]i: The peak F340/F380 ratio.

-

Transient Amplitude: The difference between systolic and diastolic ratios.

-

Time to Peak: The time from stimulus to the peak of the transient.

-

Transient Decay Rate (Tau): The time constant of the decay phase of the transient, often fitted to a single or double exponential function. This reflects Ca²⁺ reuptake and extrusion.

-

References

- 1. Comparative effects of R 80122, this compound, and milrinone on left ventricular phosphodiesterase isoenzymes in vitro and on contractility of normal and stunned myocardium in vivo in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Intracellular Ca2+ transients in isolated perfused rat heart: measurement using the fluorescent indicator Fura-2/AM - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Changes in intracellular calcium concentration influence beat-to-beat variability of action potential duration in canine ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Modulation of Calcium Transients in Cardiomyocytes by Transient Receptor Potential Canonical 6 Channels [frontiersin.org]

- 6. A comparison of three phosphodiesterase type III inhibitors on mechanical and metabolic function in guinea pig isolated hearts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Analysis of Drug Effects on iPSC Cardiomyocytes with Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phosphodiesterase inhibitors and the cardiac sarcoplasmic reticulum calcium release channel: differential effects of milrinone and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Fura-2 fluorescent technique for the assessment of Ca2+ homeostasis in cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Enoximone in Modulating Cardiac Contractility: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enoximone is an imidazole phosphodiesterase inhibitor used in the short-term treatment of congestive heart failure.[1][2] Known chemically as an imidazolone derivative, this compound enhances cardiac contractility and induces vasodilation.[3][4] Its classification is a selective phosphodiesterase 3 (PDE3) inhibitor.[2][3] This dual action of positive inotropy (increasing the force of heart muscle contraction) and vasodilation (widening of blood vessels) allows it to improve cardiac output while reducing the workload on the heart, making it a subject of significant interest in cardiovascular research.[2][5] This guide provides a technical overview of its mechanism, the signaling pathways it modulates, quantitative effects on cardiac performance, and detailed experimental protocols for its evaluation.

Core Mechanism of Action

The primary mechanism of action for this compound is the selective inhibition of the phosphodiesterase III (PDE3) enzyme.[2][5] This enzyme is responsible for the degradation of cyclic adenosine monophosphate (cAMP), a critical second messenger in cardiac and vascular smooth muscle cells.[5]

By inhibiting PDE3, this compound leads to an accumulation of intracellular cAMP.[5][6]

-

In Cardiac Myocytes : Elevated cAMP levels activate Protein Kinase A (PKA). PKA then phosphorylates key proteins involved in calcium handling, including L-type calcium channels and phospholamban on the sarcoplasmic reticulum.[5] This results in an increased influx of calcium ions into the cell and enhanced calcium uptake and release by the sarcoplasmic reticulum, leading to a more forceful contraction of the heart muscle (positive inotropy).[5][6]

-

In Vascular Smooth Muscle Cells : The increase in cAMP in these cells leads to the inhibition of myosin light chain kinase. This prevents the phosphorylation of myosin, resulting in smooth muscle relaxation and vasodilation.[7] This effect reduces both preload and afterload on the heart.[5]

Signaling Pathway of this compound

This compound modulates the well-established β-adrenergic receptor signaling cascade, but at a point downstream from the receptor itself. While β-agonists stimulate the production of cAMP, this compound prevents its breakdown. This leads to a sustained elevation of cAMP levels and potentiation of the downstream effects that ultimately enhance cardiac contractility.

Pharmacodynamic Effects

This compound's primary pharmacodynamic effects are a direct result of its mechanism of action, leading to significant changes in hemodynamic parameters.

Data Presentation

The clinical impact of this compound has been quantified in numerous studies. The tables below summarize key findings on its hemodynamic effects and in vitro inhibitory activity.

Table 1: Hemodynamic Effects of this compound in Clinical Studies

| Parameter | Dosage | Change from Baseline | Study Population | Citation |

| Cardiac Index | 0.25 mg/kg (IV) | ▲ 20% | Congestive Heart Failure (CHF) | [8] |

| 1.5 - 2.0 mg/kg (IV) | ▲ 42-48% | CHF | [8] | |

| 0.5-1.0 mg/kg bolus + 5-16 µg/kg/min infusion | ▲ 57% | Cardiogenic Shock | ||

| 5 µg/kg/min infusion | ▲ 100% | Post-Cardiac Surgery | ||

| Pulmonary Capillary Wedge Pressure (PCWP) | Cumulative dose up to 3.0 mg/kg (IV) | ▼ 29% | Severe CHF | [9] |

| Cumulative dose up to 10.5 mg/kg (IV) | ▼ 42% | Severe CHF | [9] | |

| Systemic Vascular Resistance (SVR) | Cumulative dose up to 3.0 mg/kg (IV) | ▼ 33% | Severe CHF | [9] |

| 5 µg/kg/min infusion | ▼ 59% | Post-Cardiac Surgery | ||

| Pulmonary Vascular Resistance (PVR) | 2 mg/kg (Oral) | ▼ Below baseline | CHF | |

| 5 µg/kg/min infusion | ▼ 34% | Post-Cardiac Surgery | ||

| Mean Arterial Pressure (MAP) | Cumulative dose up to 10.5 mg/kg (IV) | ▼ 14% | Severe CHF | [9] |

Table 2: In Vitro Inhibitory Activity of this compound

| Target Enzyme | IC₅₀ Value (µmol/L) | Tissue Source | Citation |

| PDE III (cGMP-inhibited) | 5.9 | Failing Human Heart | [10] |

| PDE IV (cAMP-specific) | 21.1 | Failing Human Heart | [10] |

| PDE I | 2100 | Failing Human Heart | [10] |

| PDE II | 2900 | Failing Human Heart | [10] |

| PDE III | 1.8 | Guinea Pig Heart | [11] |

| PDE IV | 160 | Guinea Pig Heart | [11] |

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Key Experimental Protocols

The evaluation of inotropic agents like this compound requires a combination of in vitro and in vivo experimental models. Below are outlines of key protocols.

Protocol 1: Assessment of Phosphodiesterase (PDE) Inhibition (In Vitro)

This protocol is designed to determine the IC₅₀ of a compound against specific PDE isoforms.

Objective: To quantify the inhibitory effect of this compound on PDE3 activity.